1-[(4-Methylphenyl)sulfonyl]pyrrolidine
Overview
Description
“1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group attached to a 4-methylphenyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Scientific Research Applications
Application Summary
“1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is used in the synthesis of sulfonamides, a class of organic compounds. Sulfonamides have a wide range of applications, including as preventive and chemotherapeutic agents against various diseases .
Method of Application
The reaction involves primary or secondary amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature . The use of “1-[(4-Methylphenyl)sulfonyl]pyrrolidine” in this process results in the corresponding sulfonamides in good to excellent yields .
Results or Outcomes
The method provides a convenient, mild, and efficient one-pot synthesis of new sulfonamides. The yields of the corresponding sulfonamides are reported to be good to excellent .
2. Organic Chemistry - Synthesis of Various Derivatives
Application Summary
“1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is used in the synthesis of various derivatives, including “1-[(4-FLUOROBENZYL)SULFONYL]PYRROLIDINE”, “1-[(4-CHLOROPHENYL)SULFONYL]PYRROLIDINE”, and "(2S)-2-{[2-(METHOXYMETHOXY)ETHOXY]METHYL}-1-[(4-METHYLPHENYL)SULFONYL]PYRROLIDINE" . These compounds have potential applications in various fields of chemistry and medicine .
Method of Application
The synthesis of these derivatives involves various organic reactions, including sulfonylation, fluorination, chlorination, and methoxylation . The specific reaction conditions and reagents used can vary depending on the desired product .
Results or Outcomes
The synthesis of these derivatives expands the range of compounds that can be produced using “1-[(4-Methylphenyl)sulfonyl]pyrrolidine” as a starting material . This can potentially lead to the discovery of new compounds with useful properties .
3. Organic Chemistry - Synthesis of 4- (pyrrolidine- 1- sulfonyl) - phenylamine
Application Summary
“1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is used in the synthesis of "4- (pyrrolidine- 1- sulfonyl) - phenylamine" . This compound has potential applications in various fields of chemistry and medicine .
Method of Application
The synthesis of this derivative involves various organic reactions . The specific reaction conditions and reagents used can vary depending on the desired product .
Results or Outcomes
The synthesis of this derivative expands the range of compounds that can be produced using “1-[(4-Methylphenyl)sulfonyl]pyrrolidine” as a starting material . This can potentially lead to the discovery of new compounds with useful properties .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPQSBXEHQMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982894 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]pyrrolidine | |
CAS RN |
6435-78-5 | |
Record name | 6435-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.